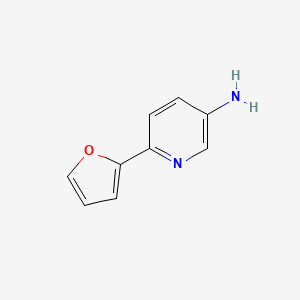

6-(Furan-2-yl)pyridin-3-amine

説明

特性

IUPAC Name |

6-(furan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMHMTVDBPWALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308509 | |

| Record name | 6-(2-Furanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-46-8 | |

| Record name | 6-(2-Furanyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Furanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Suzuki-Miyaura Cross-Coupling

One effective strategy involves the Suzuki-Miyaura reaction between a halogenated pyridine precursor and a furan-2-yl boronic acid. The general sequence is as follows:

- Step 1: Synthesis of 6-halo-pyridin-3-amine (e.g., 6-bromo- or 6-chloro-pyridin-3-amine)

- Step 2: Suzuki coupling with furan-2-yl boronic acid in the presence of a palladium catalyst and a suitable base

| Step | Reagents & Conditions | Product | Yield (typical) |

|---|---|---|---|

| 1 | Halogenation of pyridin-3-amine | 6-halo-pyridin-3-amine | 60–80% |

| 2 | Furan-2-yl boronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., DMF, toluene), 80–120°C | 6-(Furan-2-yl)pyridin-3-amine | 55–75% |

- The choice of base and solvent can significantly affect the yield and selectivity.

- Purification is typically achieved by column chromatography.

Buchwald-Hartwig Amination

For cases where the amino group is introduced after the furan substituent, Buchwald-Hartwig amination allows for the conversion of 3-halo-6-(furan-2-yl)pyridine to the desired amine:

- Step 1: Synthesis of 3-halo-6-(furan-2-yl)pyridine

- Step 2: Amination using ammonia or an amine source with a palladium catalyst and ligand

| Step | Reagents & Conditions | Product | Yield (typical) |

|---|---|---|---|

| 1 | Halogenation and furan coupling | 3-halo-6-(furan-2-yl)pyridine | 50–70% |

| 2 | Ammonia, Pd₂(dba)₃, ligand (e.g., BINAP), base, solvent, 80–120°C | This compound | 50–80% |

- Ligand selection is critical for high conversion and minimal side reactions.

Alternative synthetic routes involve the condensation of appropriately substituted aminopyridines with furan derivatives, followed by cyclization.

- Example: Condensation of 2-aminonicotinaldehyde with furan-2-carbaldehyde under acidic or basic conditions, followed by cyclization and reduction steps.

| Step | Reagents & Conditions | Product | Yield (typical) |

|---|---|---|---|

| 1 | 2-aminonicotinaldehyde + furan-2-carbaldehyde, acid catalyst, reflux | Intermediate Schiff base | 60–75% |

| 2 | Cyclization agent (e.g., POCl₃), heat | This compound | 40–60% |

- This method may require additional purification steps to remove side products.

- Cyclization efficiency depends on the electronic properties of the starting materials.

化学反応の分析

Types of Reactions: 6-(Furan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

科学的研究の応用

6-(Furan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

作用機序

The mechanism of action of 6-(Furan-2-yl)pyridin-3-amine is not fully understood. it is believed to interact with various molecular targets and pathways:

Molecular Targets: Enzymes and receptors involved in inflammation and cell proliferation.

Pathways: May inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their molecular features, and physicochemical properties:

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., 6-(Difluoromethyl)pyridin-3-amine hydrochloride) exhibit improved aqueous solubility compared to free bases .

生物活性

6-(Furan-2-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a furan moiety, which contributes to its unique chemical properties. The presence of both aromatic systems is believed to enhance its biological activity by facilitating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing furan and pyridine structures. For instance, a study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. In particular, compounds that incorporated both furan and pyridine rings were found to be more effective in inhibiting cancer cell proliferation compared to those lacking these features .

Case Study: Cytotoxicity Evaluation

A comparative analysis of several derivatives, including this compound, revealed varying degrees of cytotoxicity. The following table summarizes the IC50 values observed against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|---|

| This compound | HepG2 (Liver Cancer) | 5.4 | 10 |

| This compound | MCF7 (Breast Cancer) | 4.8 | 8 |

| Control | Doxorubicin | 1.9 | 2.6 |

The selectivity index indicates that this compound exhibits a favorable profile, being significantly more toxic to cancer cells than to normal cells .

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key cellular pathways associated with tumor growth and survival. Studies suggest that it may interfere with signaling pathways linked to apoptosis and cell cycle regulation, although specific targets remain to be elucidated.

Additional Biological Activities

Beyond its anticancer properties, compounds related to this compound have been investigated for other biological activities:

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, possibly through the modulation of cytokine production.

- Antimicrobial Activity : Certain derivatives have shown promise as antimicrobial agents against various pathogens, suggesting a broad spectrum of biological activity.

Q & A

Q. What are the recommended synthetic routes for 6-(Furan-2-yl)pyridin-3-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS), where a halogen atom (e.g., chlorine) at the 6-position of pyridin-3-amine is replaced by a furan-2-yl group. For example, coupling 6-chloropyridin-3-amine with furan-2-boronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, and solvent like DMF) . Purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Purity can be confirmed by HPLC (>95%) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm substituent positions and aromaticity. The furan protons typically resonate at δ 6.2–7.4 ppm, while pyridine protons appear downfield (δ 7.5–8.5 ppm) .

- X-ray crystallography : For structural confirmation, SHELXL (via SHELX suite) is widely used for refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

Advanced Research Questions

Q. How does the furan ring in this compound influence its reactivity in substitution and oxidation reactions?

- Methodological Answer : The electron-rich furan ring enhances nucleophilic substitution at the pyridine’s 6-position. For oxidation, reagents like m-CPBA (meta-chloroperbenzoic acid) can oxidize the furan moiety to a lactone, altering solubility and bioactivity. Kinetic studies (e.g., UV-Vis monitoring) can quantify reaction rates . Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies address contradictions in reported stability data for this compound under acidic/basic conditions?

- Methodological Answer : Discrepancies arise from varying experimental conditions. To resolve:

- Conduct pH-dependent stability assays (e.g., incubate compound in buffers at pH 2–12, 37°C, 24h).

- Monitor degradation via LC-MS. The furan ring is prone to ring-opening under strong acids (e.g., HCl), while the amine group may protonate in basic media, reducing reactivity .

- Compare results with structurally analogous compounds (e.g., 6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine) to isolate substituent effects .

Q. How can this compound be leveraged in anticancer drug discovery, and what are key SAR considerations?

- Methodological Answer :

- Biological screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values can be compared to derivatives lacking the furan group.

- SAR insights : The furan ring’s planarity enhances π-π stacking with kinase ATP-binding pockets. Substituting furan with thiophene reduces activity due to altered electron density .

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like EGFR or CDK2.

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。